2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N,N-diethylacetamide
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Overview
Description
2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N,N-diethylacetamide is an organic compound that features a complex structure with a bromophenyl group, a benzenesulfonamido group, and a diethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N,N-diethylacetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl group to form a 4-bromophenyl compound.
Sulfonamide Formation: The bromophenyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamido derivative.
Acetamide Formation: Finally, the benzenesulfonamido derivative is reacted with diethylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N,N-diethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Hydrolysis: The amide and sulfonamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Reduction Products: Reduction can yield amine derivatives.
Scientific Research Applications
2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N,N-diethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N,N-diethylacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide and acetamide groups can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-2-chlorobenzamide
- 2-Bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
- N-{(4-Bromophenyl)[(2-Methoxybenzoyl)amino]methyl}-2-methoxybenzamide
Uniqueness
2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bromophenyl and benzenesulfonamido groups allows for versatile reactivity and potential biological activity .
Properties
Molecular Formula |
C19H23BrN2O3S |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N,N-diethylacetamide |
InChI |
InChI=1S/C19H23BrN2O3S/c1-3-21(4-2)19(23)15-22(14-16-10-12-17(20)13-11-16)26(24,25)18-8-6-5-7-9-18/h5-13H,3-4,14-15H2,1-2H3 |
InChI Key |
DBYGDCAQGFJRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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